Cas no 952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride structure
952-10-3 structure
Product Name:2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Numero CAS:952-10-3
MF:C8H5ClN2O4S
MW:260.654299497604
MDL:MFCD13187318
CID:797385
PubChem ID:4983738
Update Time:2024-10-25

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
    • 6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
    • 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride(SALTDATA: FREE)
    • 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride (ACI)
    • 2,3-Dihydroxyquinoxaline-6-sulfonyl chloride
    • 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
    • 6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione
    • ALBB-005260
    • 952-10-3
    • LS-01985
    • 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, AldrichCPR
    • AKOS000200830
    • CS-0188487
    • 6-Quinoxalinesulfonoyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-
    • AKOS005136050
    • SCHEMBL2194658
    • 2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride
    • STK880384
    • STK503315
    • 2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONYLCHLORIDE
    • SCHEMBL8555149
    • MFCD13187318
    • DTXSID60407238
    • 2,3-dihydroxy-6-quinoxalinesulfonyl chloride
    • E76990
    • EN300-26356
    • 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride
    • MDL: MFCD13187318
    • Inchi: 1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
    • Chiave InChI: VJHXFHCNOUEKQY-UHFFFAOYSA-N
    • Sorrisi: O=C1C(=O)NC2C(=CC=C(S(Cl)(=O)=O)C=2)N1

Proprietà calcolate

  • Massa esatta: 259.9658555g/mol
  • Massa monoisotopica: 259.9658555g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 430
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 101Ų

Proprietà sperimentali

  • Densità: 1.649
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.615

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
D487840-10mg
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride
952-10-3
10mg
$ 50.00 2022-06-05
TRC
D487840-50mg
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride
952-10-3
50mg
$ 95.00 2022-06-05
TRC
D487840-100mg
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride
952-10-3
100mg
$ 135.00 2022-06-05
Chemenu
CM115866-1g
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
1g
$240 2021-08-06
Chemenu
CM115866-250mg
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
250mg
$*** 2023-05-29
Chemenu
CM115866-1g
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
1g
$*** 2023-05-29
Chemenu
CM115866-5g
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
952-10-3 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1254723-1g
6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
952-10-3 95%
1g
$140 2024-06-07
abcr
AB302453-500 mg
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95%
952-10-3
500 mg
€252.10 2023-07-20
abcr
AB302453-1 g
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95%
952-10-3
1 g
€362.50 2023-07-20

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid
Riferimento
Preparation of sulfonamides as Eis inhibitors useful in therapy of drug resistant bacterial infections
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  12 h, reflux; reflux → rt
1.2 Solvents: Water ;  cooled
Riferimento
Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis
Garzan, Atefeh; Willby, Melisa J.; Green, Keith D.; Gajadeera, Chathurada S.; Hou, Caixia; et al, Journal of Medicinal Chemistry, 2016, 59(23), 10619-10628

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  rt; 8 h, 110 °C; cooled
Riferimento
Synthesis and neuropharmacological activity of some quinoxalinone derivatives
Olayiwola, G.; Obafemi, C. A.; Taiwo, F. O., African Journal of Biotechnology, 2007, 6(6), 777-786

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  8 h, 110 °C
Riferimento
Synthesis and Antimicrobial Activity of Some 2(1H)-Quinoxalinone-6-sulfonyl Derivatives
Obafemi, Craig; Akinpelu, D., Phosphorus, 2005, 180(8), 1795-1807

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  5 h, reflux
1.2 Reagents: Water ;  cooled
Riferimento
Synthesis, characterization and in-vitro antibacterial and antifungal activity of some derivatives of quinoxaline-2,3(1H,4H)-dione
Raveendra, Reddy J.; Satyanarayana, S. V.; Geetha, Vani M., Inventi Impact: Med Chem, 2013, (4), 206-210

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid
Riferimento
Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives
Taiwo, Festus O.; Obafemi, Craig A., International Journal of Physical Sciences, 2021, 16(4),

Metodo di produzione 7

Condizioni di reazione
Riferimento
Synthesis of some sulfonamide derivatives with potential antibacterial activity
El-Din, Nabaweya Sharaf, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 36(4), 449-454

Metodo di produzione 8

Condizioni di reazione
Riferimento
Synthesis of some sulfonamide derivatives with potential antibacterial activity
El-Din, Nabaweya Sharaf, Oriental Journal of Chemistry, 1999, 15(2), 223-228

Metodo di produzione 9

Condizioni di reazione
Riferimento
Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Chlorosulfonic acid
Riferimento
Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives
Ammar, Yousry A.; Farag, Awatef A.; Ali, Abeer M.; Ragab, Ahmed; Askar, Ahmed A.; et al, Bioorganic Chemistry, 2020, 104,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  12 h, reflux
Riferimento
Preparation of sulfonamide compounds useful as Eis inhibitors
, United States, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  30 min, 0 - 5 °C; 60 min, 0 - 5 °C; 60 °C
Riferimento
Synthesis and properties of S-esters of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinethiosulfonic acid
Lubenets, V. I.; Vasilyuk, S. V.; Goi, O. V.; But, S. O.; Chernega, O. M.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2007, 5(3), 56-63

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  0 °C; 10 h, rt
Riferimento
Synthesis and characterization of some novel quinoxaline-2,3-dione derivatives. A preliminary investigation on their activity against a human epithelial carcinoma cell line
Jubie, Selvaraj; Gayathri, Rajamanickam; Srividya, Ammayappan Rajam; Kalirajan, Rajagopal; Prabitha, Prabakaran; et al, Letters in Drug Design & Discovery, 2011, 8(4), 317-320

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  5 h, reflux
Riferimento
Synthesis, antibacterial and antihyperglycemic activity of some new 6-substituted quinoxaline-2,3(1H,4H)-diones
Pawar, P. Y.; Bhise, S. B., Acta Ciencia Indica, 2006, 32(3), 203-208

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ;  5 h, reflux
Riferimento
Synthesis, antibacterial and anti-hyperglycemic activity of some 6-substituted quinoxaline-2,3-diones
Pawar, Pratap Y.; Bhise, Satish B., Asian Journal of Chemistry, 2007, 19(2), 1473-1481

Metodo di produzione 16

Condizioni di reazione
Riferimento
Product class 15: quinoxalines
Gobec, S.; Urleb, U., Science of Synthesis, 2004, 16, 845-911

Metodo di produzione 17

Condizioni di reazione
Riferimento
Focused library of heterocyclylsulfinic acids and their derivatives with kinase inhibitory activity
, Russian Federation, , ,

Metodo di produzione 18

Condizioni di reazione
Riferimento
1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics
, United States, , ,

Metodo di produzione 19

Condizioni di reazione
Riferimento
Synthesis and biological activity of some new 2,3-dihydroxyquinoxaline-6-sulfonyl amino acids and dipeptide derivatives
El-Naggar, A. M.; Kora, F. A.; El-Sayed, R. A., Journal of the Serbian Chemical Society, 1986, 51(9-10), 441-7

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Raw materials

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Preparation Products

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.